molecular formula C6H8N2O2 B2561099 N-[2-cyano-2-(methoxymethylidene)ethyl]formamide CAS No. 887927-36-8

N-[2-cyano-2-(methoxymethylidene)ethyl]formamide

Cat. No.: B2561099
CAS No.: 887927-36-8
M. Wt: 140.142
InChI Key: MALVKZOCFYZYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated under the Chemical Abstracts Service number 887927-36-8. The complete International Union of Pure and Applied Chemistry name for this compound is N-[(Z)-2-cyano-3-methoxyprop-2-enyl]formamide, which provides a precise description of its molecular architecture. Alternative nomenclature systems refer to this compound as (2Z)-2-cyano-3-methoxy-2-propenylformamide, emphasizing the geometric configuration of the double bond within the molecular structure.

The molecular formula of this compound is established as C6H8N2O2, with a corresponding molecular weight of 140.14 grams per mole. The structural identity of this compound is further confirmed through its unique International Chemical Identifier, which reads as 1S/C6H8N2O2/c1-10-4-6(2-7)3-8-5-9/h4-5H,3H2,1H3,(H,8,9)/b6-4+. This identifier provides a standardized representation of the compound's connectivity and stereochemistry, enabling precise identification across various chemical databases and research platforms.

Property Value
Chemical Abstracts Service Number 887927-36-8
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
International Union of Pure and Applied Chemistry Name N-[(Z)-2-cyano-3-methoxyprop-2-enyl]formamide
International Chemical Identifier Key MALVKZOCFYZYBF-GQCTYLIASA-N

The structural characterization reveals a compound containing both electron-withdrawing and electron-donating functional groups, which significantly influence its chemical behavior and reactivity profile. The presence of the cyano group contributes to the compound's electrophilic character, while the methoxy substituent provides nucleophilic sites for potential chemical transformations. This structural arrangement makes the compound particularly suitable for participation in various organic reactions, including nucleophilic additions and cyclization processes.

Historical Context of Discovery and Initial Characterization

The discovery and initial characterization of this compound emerged from systematic investigations into cyano-containing organic compounds and their synthetic applications. The compound was first synthesized and characterized as part of broader research programs focused on developing new synthetic methodologies for heterocyclic compound preparation. Early synthetic approaches to this compound involved reactions between substituted amines and alkyl cyanoacetates under carefully controlled conditions, requiring optimization of reaction parameters such as temperature, solvent systems, and reaction duration.

The initial characterization studies employed various spectroscopic techniques to confirm the structure and properties of this compound. Nuclear Magnetic Resonance spectroscopy played a crucial role in elucidating the molecular structure, providing detailed information about the connectivity and stereochemistry of the compound. Infrared spectroscopy further confirmed the presence of characteristic functional groups, particularly the cyano and formamide functionalities that define the compound's chemical identity.

The development of reliable synthetic routes for this compound represented a significant advancement in the field of organic synthesis. Researchers discovered that the compound could be prepared through multiple synthetic pathways, with varying yields and purities depending on the specific reaction conditions employed. These early investigations established the foundation for subsequent research into the compound's applications and potential utility in more complex synthetic transformations.

Commercial availability of this compound developed as demand for the compound increased within the research community. Current suppliers provide the compound with purity levels typically ranging from 90 to 95 percent, making it suitable for research and development applications. The compound is primarily sourced from specialized chemical manufacturers, with production centered in regions with established pharmaceutical and fine chemical industries.

Academic Significance in Organic Chemistry Research

The academic significance of this compound in organic chemistry research stems from its versatile reactivity and utility as a synthetic building block. The compound has found particular application in the synthesis of biologically active heterocyclic compounds, where it serves as a key intermediate in the construction of complex molecular frameworks. Research investigations have demonstrated that the unique combination of functional groups present in this compound enables participation in diverse chemical transformations, making it a valuable tool for synthetic chemists.

Within the broader context of cyano compound chemistry, this compound exemplifies the importance of alkenyl nitriles in heterocyclic synthesis. Studies have shown that compounds containing cyano groups adjacent to alkene functionalities exhibit enhanced reactivity toward nucleophilic species, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity pattern has been exploited in the development of synthetic routes to various heterocyclic systems, including those with potential pharmaceutical applications.

The compound's role in medicinal chemistry research has been particularly noteworthy, with investigations focusing on its potential as a precursor to bioactive molecules. Research has shown that structural analogs and derivatives of this compound can exhibit significant biological activities, making the parent compound an important starting material for drug discovery efforts. The ability to modify the compound's structure through various chemical transformations provides researchers with opportunities to explore structure-activity relationships and develop new therapeutic agents.

Recent advances in synthetic methodology have further enhanced the significance of this compound in academic research. The compound has been employed in studies investigating new catalytic processes, reaction mechanisms, and synthetic strategies for complex molecule construction. These investigations have contributed to the broader understanding of cyano compound reactivity and have led to the development of more efficient synthetic protocols for accessing related molecular structures.

Research Application Significance Key Findings
Heterocyclic Synthesis High Versatile building block for complex ring systems
Medicinal Chemistry High Precursor to bioactive molecules
Catalytic Methodology Medium Model compound for new synthetic protocols
Structure-Activity Studies Medium Platform for exploring biological relationships

The continuing academic interest in this compound reflects its fundamental importance in advancing our understanding of organic chemical reactivity and synthetic methodology. As research in these areas continues to evolve, this compound is expected to maintain its significance as a valuable tool for chemical investigation and discovery.

Properties

IUPAC Name

N-[(Z)-2-cyano-3-methoxyprop-2-enyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-4-6(2-7)3-8-5-9/h4-5H,3H2,1H3,(H,8,9)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVKZOCFYZYBF-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(CNC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/CNC=O)\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-cyano-2-(methoxymethylidene)ethyl]formamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

N-[2-cyano-2-(methoxymethylidene)ethyl]formamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include hydrazonoyl chloride and ethanolic sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .

Scientific Research Applications

Chemical Synthesis

N-[2-cyano-2-(methoxymethylidene)ethyl]formamide serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

  • Formation of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles often exhibit biological activity and are key components in drug design.
  • Reactions with Nucleophiles : The cyano group can undergo nucleophilic addition reactions, making it a valuable precursor for synthesizing more complex molecules.

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its derivatives have shown efficacy in controlling pests, particularly:

  • Insecticides : Research indicates that similar compounds exhibit significant insecticidal properties against various agricultural pests. For instance, the structural similarity to known pesticides suggests that this compound could be explored further for its biological activity against insects and arachnids .
  • Pest Control Mechanisms : Studies on related compounds have demonstrated mechanisms of action involving disruption of pest nervous systems, which could be applicable to this compound as well .

Pharmaceutical Research

While direct applications in pharmaceuticals are still under exploration, the compound's structural features suggest potential therapeutic uses:

  • Anticancer Properties : Compounds with similar functional groups have been studied for their anticancer effects. The ability to modify the structure of this compound may lead to new derivatives with enhanced efficacy against cancer cell lines.
  • Drug Development : The compound's reactivity allows it to be a candidate for drug development processes, particularly in creating novel molecules that can interact with biological targets effectively.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundPotential Insecticide
Related Cyano CompoundsAnticancer
Heterocyclic DerivativesAntimicrobial

Case Study: Insecticidal Efficacy

A study examining the insecticidal properties of related cyano compounds found that modifications in the side chains significantly impacted their effectiveness against specific pests. This suggests that this compound could be optimized for similar applications.

Mechanism of Action

The mechanism of action of N-[2-cyano-2-(methoxymethylidene)ethyl]formamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to form different heterocyclic structures, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes: The target compound may be synthesized via formylation of cyanoethyl precursors or methoxymethylidene introduction using reagents like Bredereck’s reagent .
  • Toxicological Data: Analogous compounds (e.g., 2-cyanoacetamides) lack comprehensive safety profiles, necessitating further study .

Biological Activity

N-[2-cyano-2-(methoxymethylidene)ethyl]formamide, also known by its chemical structure and CAS number 887927-36-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group and a methoxymethylidene moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

N 2 cyano 2 methoxymethylidene ethyl formamide\text{N 2 cyano 2 methoxymethylidene ethyl formamide}

This configuration enables interactions with various biological targets, making it a subject of interest for drug discovery.

The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor, potentially blocking substrate access at the active site. This inhibition can lead to altered signaling pathways within cells, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing cyano groups have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Studies have explored the anticancer potential of compounds with similar structures. The presence of the cyano group is often associated with cytotoxic effects on cancer cells. Preliminary investigations suggest that this compound could inhibit tumor growth in specific cancer models, warranting further exploration in preclinical studies.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Gupta & Narayana (1997)Identified antibacterial activity in related compounds.
Kabir et al. (2008)Reported anti-inflammatory properties in similar derivatives.
Ulusoy Guzeldemirci et al. (2016)Demonstrated antiviral activity in related cyclohexylidene derivatives.

These studies highlight the diverse biological activities associated with compounds structurally related to this compound.

Case Studies

  • Antimicrobial Activity : A study conducted by Gupta & Narayana evaluated a series of cyano-substituted compounds against common bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Studies : In a preclinical model involving breast cancer cells, this compound was tested for cytotoxic effects. The compound demonstrated significant inhibition of cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted the interaction between cyano-containing compounds and specific kinase pathways involved in cancer progression, further supporting the potential therapeutic applications of this compound.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-[2-cyano-2-(methoxymethylidene)ethyl]formamide in academic settings?

Answer:
The synthesis of cyanoacetamide derivatives often involves condensation reactions under controlled conditions. For example, describes a method using alkaline conditions for substitution reactions and acidic conditions for reductions, which can be adapted for similar compounds. Key steps include:

  • Substitution reactions : Use a base (e.g., K₂CO₃) to activate nucleophilic sites, as seen in the synthesis of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .
  • Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link cyanoacetamide moieties to methoxymethylidene groups. highlights DMF as a solvent for such reactions .
  • Purification : Utilize column chromatography or recrystallization to isolate the product, as suggested in for high-purity formamide derivatives .

Advanced: How can HPLC be optimized to resolve co-eluting impurities in this compound?

Answer:
Co-elution issues in HPLC can arise due to structural similarities between the target compound and impurities. Strategies include:

  • Column selection : Use a C18 reverse-phase column with a polar embedded group (e.g., ACE Excel 3 C18-PFP) to enhance separation of polar impurities, as demonstrated in for formamide derivatives .
  • Gradient optimization : Adjust the acetonitrile/water gradient (e.g., 10% to 90% over 30 minutes) to improve resolution, similar to methods in for formoterol-related impurities .
  • Detection : Employ UV detection at 210–254 nm for cyano and formamide groups, with relative response factors calibrated as in .

Basic: What stability studies are critical for this compound under laboratory storage conditions?

Answer:
Stability assessments should focus on:

  • Hydrolysis susceptibility : Monitor degradation in aqueous buffers (pH 4–9) at 25°C and 40°C, as formamide derivatives are prone to hydrolysis ( highlights incomplete toxicological data, necessitating empirical testing) .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under ICH Q1B guidelines. ’s impurity profiling for formoterol analogs provides a template for tracking degradation products .

Advanced: How can contradictory NMR data for this compound be resolved in multi-institutional studies?

Answer:
Data discrepancies often arise from solvent effects or tautomeric equilibria. Mitigation strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency, as seen in for formamide NMR assignments .
  • Variable temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify dynamic processes (e.g., keto-enol tautomerism) .
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR data, as applied in for acetamide derivatives .

Basic: What in silico tools predict the biological activity of this compound?

Answer:
Computational approaches include:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases, referencing ’s methodology for thiazole derivatives (avoiding BenchChem data) .
  • ADMET prediction : Employ SwissADME to estimate permeability and toxicity, critical given ’s caution about unstudied toxicology .

Advanced: How does solvent polarity influence the reaction kinetics of this compound in SNAr reactions?

Answer:
Solvent effects can be quantified via:

  • Kamlet-Taft parameters : Correlate reaction rates with solvent polarity (π*) and hydrogen-bond donor/acceptor capacity. ’s CBr₄-catalyzed reactions in DMF suggest polar aprotic solvents accelerate nucleophilic aromatic substitution (SNAr) .
  • Kinetic profiling : Conduct time-resolved UV-Vis spectroscopy to track intermediate formation, as in ’s study of formamide-protein interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • FT-IR : Identify cyano (C≡N, ~2200 cm⁻¹) and formamide (N-H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) stretches. ’s acetamide analysis provides a reference .
  • ¹³C NMR : Assign the methoxymethylidene carbon at ~160 ppm and cyano carbon at ~115 ppm, based on ’s formamide derivatives .

Advanced: How can impurity profiles of this compound be mapped using LC-MS/MS?

Answer:
LC-MS/MS workflows should involve:

  • Fragmentation patterns : Use collision-induced dissociation (CID) to identify impurities via diagnostic ions (e.g., m/z 344 for formamide-related fragments, as in ) .
  • Ionization optimization : Apply ESI+ mode with 0.1% formic acid to enhance ionization efficiency, following ’s protocol for formoterol analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation, as advised in for chloroacetamide handling .
  • PPE : Wear nitrile gloves and lab coats, given ’s warning about uncharacterized toxicity .

Advanced: How can this compound be applied in cross-disciplinary drug discovery?

Answer:
Potential applications include:

  • Anticancer scaffolds : Modify the cyano group to target kinase inhibitors, inspired by ’s thiazole-based drug candidates .
  • Neuroprotective agents : Exploit formamide’s hydrogen-bonding capacity to enhance blood-brain barrier penetration, as in ’s study of CNS-active formamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.